molecular formula C17H24O6 B1206856 Tetraneurin E CAS No. 25383-30-6

Tetraneurin E

Cat. No.: B1206856
CAS No.: 25383-30-6
M. Wt: 324.4 g/mol
InChI Key: CLPRBVIHHFLWQY-SGXNCSQFSA-N
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Description

Tetraneurin E is a sesquiterpene lactone (SQL) belonging to the pseudoguaianolide subclass, predominantly found in plants of the Asteraceae family. It is specifically associated with Parthenium integrifolium (wild quinine), a species native to the eastern United States, including Indiana . The compound was first identified in the Lafayette meteorite as a putative terrestrial contaminant, detected via liquid chromatography-mass spectrometry (LC-MS) with high relative intensity .

Properties

CAS No.

25383-30-6

Molecular Formula

C17H24O6

Molecular Weight

324.4 g/mol

IUPAC Name

[(3aS,6R,6aR,9S,9aS,9bR)-6a-hydroxy-6-(hydroxymethyl)-9a-methyl-3-methylidene-2-oxo-3a,4,5,6,7,8,9,9b-octahydroazuleno[8,7-b]furan-9-yl] acetate

InChI

InChI=1S/C17H24O6/c1-9-12-5-4-11(8-18)17(21)7-6-13(22-10(2)19)16(17,3)14(12)23-15(9)20/h11-14,18,21H,1,4-8H2,2-3H3/t11-,12+,13+,14-,16+,17-/m1/s1

InChI Key

CLPRBVIHHFLWQY-SGXNCSQFSA-N

SMILES

CC(=O)OC1CCC2(C1(C3C(CCC2CO)C(=C)C(=O)O3)C)O

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@@]1([C@H]3[C@@H](CC[C@@H]2CO)C(=C)C(=O)O3)C)O

Canonical SMILES

CC(=O)OC1CCC2(C1(C3C(CCC2CO)C(=C)C(=O)O3)C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Differences

Sesquiterpene lactones in the pseudoguaianolide subclass share a common 15-carbon skeleton with an α-methylene-γ-lactone moiety, a critical functional group responsible for their bioactivity (e.g., alkylation of cellular thiols) . Below is a structural and functional comparison of tetraneurin E with key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Source Plant
This compound Not reported Not reported Putative hydroxyl/acetyl groups Parthenium integrifolium
Tetraneurin A C₁₇H₂₂O₆ 323.15 8β-hydroxy, 15-acetoxy P. hysterophorus
Parthenin C₁₅H₁₈O₄ 262.12 α-methylene-γ-lactone, ketone P. hysterophorus
Coronopilin C₁₅H₁₈O₄ 262.12 Epoxide group P. hysterophorus
Ambrosin C₁₅H₁₈O₄ 262.12 2,3-Epoxy moiety Ambrosia spp.

Notes:

  • This compound and A differ in hydroxylation and acetylation patterns, which may influence solubility and bioactivity.
  • Parthenin lacks the hydroxyl groups present in tetraneurins but retains the cytotoxic α-methylene-γ-lactone group .
Cytotoxicity and Hemolytic Effects
  • Tetraneurin A : Exhibits cytotoxicity against bovine kidney cells (IC₅₀ ~3.1–4.5 µM) and contributes to hemolysis in human erythrocytes at 120 µg/mL .
  • Parthenin : Highly cytotoxic (inhibits RNA/DNA synthesis at 24 h) and a major allergen in P. hysterophorus, causing contact dermatitis .
  • This compound: Not directly studied for cytotoxicity, but its detection in meteorite samples suggests environmental persistence .
Ecological Roles
  • Parthenin : Acts as an allelochemical, suppressing growth of competing plants (e.g., Eleusine indica) .
  • This compound : Likely serves as a defense metabolite in P. integrifolium, though its ecological impact is unconfirmed .

Analytical Detection and Identification

  • Tetraneurin A : Characterized using NMR and X-ray crystallography (C₁₇H₂₂O₆; MW 323.15) .

Q & A

Q. How can cross-lab reproducibility be ensured for this compound’s bioactivity assays?

  • Methodological Answer :
  • Protocol Harmonization : Adopt community guidelines (e.g., MIAME for genomics) and share step-by-step videos of critical steps .
  • Material Transfer Agreements (MTAs) : Distribute authenticated compounds via centralized repositories (e.g., Addgene) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tetraneurin E
Reactant of Route 2
Tetraneurin E

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